2H-2-Ethyl-d5 Candesartan Cilexetil

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

2H-2-Ethyl-d5 Candesartan Cilexetil (CAS 1246816-44-3) is a stable isotope-labeled (deuterated) analog of the angiotensin II receptor blocker prodrug, candesartan cilexetil. The compound incorporates five deuterium atoms at the 2-ethyl position of the tetrazole ring , resulting in a nominal mass shift of +5 Da relative to the unlabeled parent.

Molecular Formula C35H38N6O6
Molecular Weight 643.756
CAS No. 1246816-44-3
Cat. No. B565711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-2-Ethyl-d5 Candesartan Cilexetil
CAS1246816-44-3
Synonyms2-Ethoxy-1-[[2’-(2-(ethyl-d5)-2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester;  _x000B_
Molecular FormulaC35H38N6O6
Molecular Weight643.756
Structural Identifiers
SMILESCCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
InChIInChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2
InChIKeyIPKUBVHJAZIDCZ-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-2-Ethyl-d5 Candesartan Cilexetil: Key Identifiers and Baseline for Procurement


2H-2-Ethyl-d5 Candesartan Cilexetil (CAS 1246816-44-3) is a stable isotope-labeled (deuterated) analog of the angiotensin II receptor blocker prodrug, candesartan cilexetil . The compound incorporates five deuterium atoms at the 2-ethyl position of the tetrazole ring , resulting in a nominal mass shift of +5 Da relative to the unlabeled parent. It is supplied as a solid with a melting point of 99-102°C and solubility in chloroform and methanol . The compound is intended for research use only, primarily as an internal standard or impurity reference standard [1].

Why Generic Candesartan Cilexetil or Other Deuterated Variants Cannot Substitute 2H-2-Ethyl-d5 Candesartan Cilexetil


Procurement of a generic, unlabeled candesartan cilexetil reference standard or a differently labeled deuterated analog (e.g., Candesartan Cilexetil-d11 or Candesartan-d4) will fail in assays that require the exact mass, retention time, and fragmentation behavior of the 2H-2-Ethyl-d5 label . The specific placement of the five deuterium atoms on the 2-ethyl group of the tetrazole ring defines the compound's unique mass shift and chromatographic profile. Substitution with another deuterated variant introduces an incorrect mass difference, which can lead to co-elution issues, inaccurate quantification due to isotopic cross-talk, and failure to meet method validation criteria in regulated bioanalysis [1]. Furthermore, the 2H-2-Ethyl-d5 labeling pattern is specified for the identification and quantification of a specific process-related impurity of candesartan [2].

2H-2-Ethyl-d5 Candesartan Cilexetil: Quantitative Evidence for Procurement and Assay Design


Mass Spectrometry: A Definitive +5 Da Shift vs. Unlabeled Candesartan Cilexetil

The primary analytical differentiator for 2H-2-Ethyl-d5 Candesartan Cilexetil is its mass shift relative to the unlabeled parent compound. The molecule incorporates five deuterium atoms at the 2-ethyl position, resulting in a molecular weight of 643.74 g/mol compared to 638.73 g/mol for unlabeled candesartan cilexetil . This +5.01 Da difference provides a clear, quantifiable mass distinction, enabling simultaneous detection in mass spectrometry-based assays without isotopic interference. In contrast, other deuterated internal standards, such as Candesartan-d4 (MW ~+4 Da), offer a different, and for some assays unsuitable, mass shift [1].

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Isotopic Purity: Reported Purity Metrics for Procurement Evaluation

While isotopic purity data for this specific compound is not widely published in primary literature, comparable deuterated candesartan standards (e.g., Candesartan-d4) are offered with a specified purity of ≥99% for deuterated forms (d1-d4) . This provides a class-level benchmark for expected purity, which is a critical parameter for minimizing the contribution of unlabeled analyte to the internal standard signal and ensuring assay accuracy [1]. In contrast, the use of non-deuterated structural analogs as internal standards introduces a source of variability that is not addressed by isotopic purity metrics.

Reference Standard Quality Control Analytical Chemistry

Physicochemical Stability: Documented Storage and Solubility Profile

The compound's physicochemical stability profile is defined by its solid-state properties and solubility. 2H-2-Ethyl-d5 Candesartan Cilexetil is a solid with a melting point of 99-102°C and is soluble in chloroform and methanol . Recommended storage conditions are refrigerated (e.g., 2-8°C) . These properties are consistent with the class of deuterated pharmaceuticals and are essential for planning solution preparation and long-term storage. In contrast to non-deuterated analogs, the presence of deuterium does not significantly alter these handling characteristics, but the higher cost of deuterated compounds necessitates adherence to optimal storage to prevent degradation.

Chemical Stability Reagent Handling Method Development

Optimal Use Cases for 2H-2-Ethyl-d5 Candesartan Cilexetil in Research and Quality Control


Quantitation of the 2H-2-Ethyl Candesartan Cilexetil Impurity in Drug Substance

This deuterated compound is the definitive internal standard for LC-MS/MS methods designed to quantify the specific 2H-2-Ethyl Candesartan Cilexetil impurity in candesartan cilexetil active pharmaceutical ingredient (API) or finished drug product [1]. Its +5 Da mass shift allows for clear differentiation from the main API peak and other potential impurities. Use in stable isotope dilution assays corrects for matrix effects and extraction variability, ensuring accurate impurity profiling as required by ICH guidelines.

Internal Standard for Bioanalytical Pharmacokinetic Studies

In regulated bioequivalence and pharmacokinetic studies for generic candesartan cilexetil formulations, this compound serves as a highly specific internal standard for quantifying the prodrug or its active metabolite (candesartan) in plasma [2]. Its performance characteristics, including mass shift and lack of biological activity, meet the FDA and EMA preference for stable isotope-labeled internal standards over structural analogs, directly supporting data reliability for regulatory submissions [3].

Reference Marker for Forced Degradation and Stability Studies

As a characterized impurity standard, 2H-2-Ethyl-d5 Candesartan Cilexetil is used to spike samples in forced degradation studies to identify and track the formation of this specific degradation product under stress conditions (e.g., heat, light, oxidation) [4]. Its use ensures that stability-indicating HPLC/UPLC methods are specific and can accurately quantify this impurity in stability batches of the drug product.

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